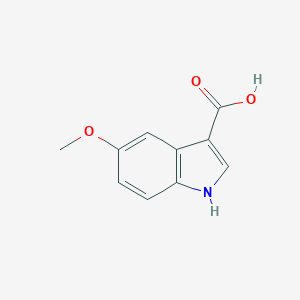
5-Methoxy-1H-indole-3-carboxylic acid
Overview
Description
5-Methoxy-1H-indole-3-carboxylic acid is a compound containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . It is also known as 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid .
Synthesis Analysis
The synthesis of 5-Methoxy-1H-indole-3-carboxylic acid involves refluxing the carboxylic acid with thionyl chloride and methanol . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1H-indole-3-carboxylic acid can be represented by the formula C10H9NO3 . More details about the molecular structure can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1H-indole-3-carboxylic acid include a molecular weight of 191.19 . More details about the physical and chemical properties can be found in the referenced papers .Scientific Research Applications
1. Role in Synthesis of Indole Derivatives Indole derivatives, including 5-Methoxy-1H-indole-3-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for their application as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
Application in Cancer Treatment
Indole derivatives, such as 5-Methoxy-1H-indole-3-carboxylic acid, have shown potential in the treatment of cancer cells . Their unique chemical structure allows them to interact with cancer cells in ways that can inhibit growth or trigger cell death .
Use in Microbial Treatment
Indole derivatives have been found to exhibit antimicrobial properties . This makes 5-Methoxy-1H-indole-3-carboxylic acid a potential candidate for the development of new antimicrobial drugs .
Treatment of Various Disorders
The biological activity of indole derivatives extends to the treatment of various disorders in the human body . While the specific disorders that 5-Methoxy-1H-indole-3-carboxylic acid can treat are not mentioned, it’s reasonable to infer that it may have similar applications given its structural similarity to other indole derivatives .
Role in Organic Chemistry Research
5-Methoxy-1H-indole-3-carboxylic acid is used in organic chemistry research, particularly in the synthesis of more complex molecules . Its unique structure makes it a valuable building block in the creation of new compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVSEZGJCOAUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293353 | |
| Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indole-3-carboxylic acid | |
CAS RN |
10242-01-0 | |
| Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10242-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10242-01-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid in natural product synthesis?
A1: 6-Bromo-5-methoxy-1H-indole-3-carboxylic acid serves as a crucial building block in the synthesis of (–)-Herdmanine D. [, ] This marine natural product exhibits anti-inflammatory properties. The development of a concise and regioselective synthesis for this specific derivative allows for further exploration of its potential in drug development. []
Q2: How is the stereochemistry of (–)-Herdmanine D controlled during synthesis?
A2: The total synthesis of (–)-Herdmanine D utilizes a Steglich esterification reaction between 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and a protected L-tyrosine. [] This reaction specifically incorporates the L-isomer of tyrosine, ensuring the correct stereochemistry in the final product. Confirmation of the L-isomer formation is achieved through optical activity measurements. [] This controlled stereochemistry is essential for the biological activity of the final compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



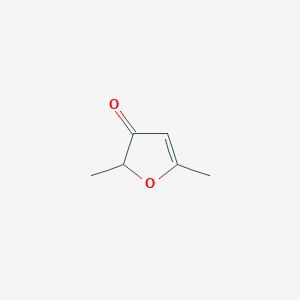

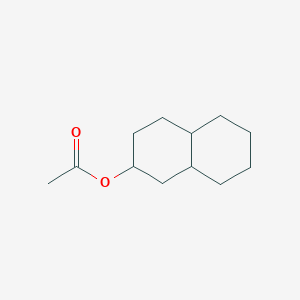
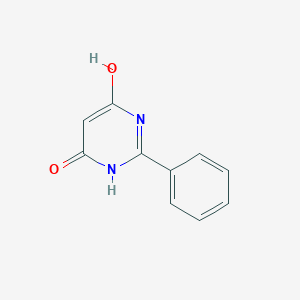
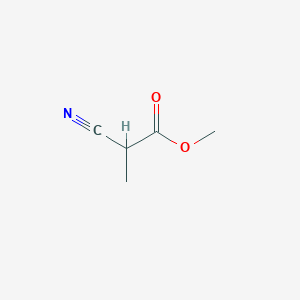
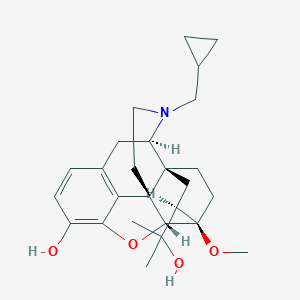


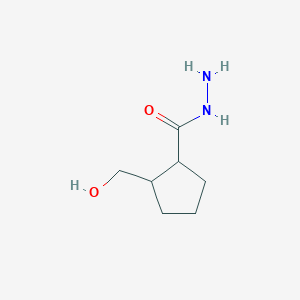
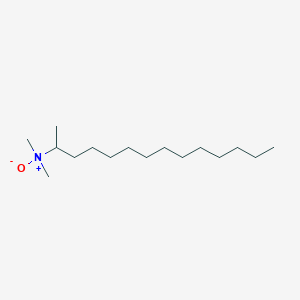
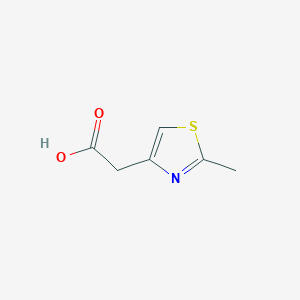
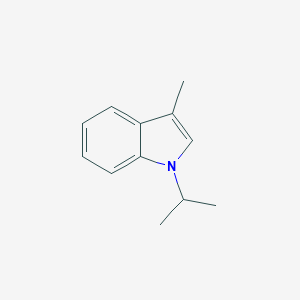
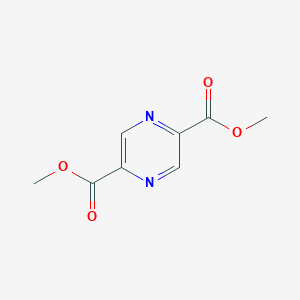
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)